

# Unraveling the Mechanism of Galloflavin: A Comparative Guide to Lactate Dehydrogenase Inhibition

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## Compound of Interest

Compound Name: Galloflavin

Cat. No.: B583258

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of **Galloflavin**'s mechanism of action as a lactate dehydrogenase (LDH) inhibitor. Through objective comparisons with alternative inhibitors, supported by experimental data and detailed protocols, this document serves as a critical resource for advancing cancer metabolism research.

**Galloflavin** has emerged as a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic reprogramming of cancer cells known as the Warburg effect. By targeting both LDH-A and LDH-B isoforms, **Galloflavin** disrupts glycolysis and ATP production, ultimately leading to cancer cell death.[1][2] This guide delves into the specifics of **Galloflavin**'s inhibitory action, presents a comparative analysis with other known LDH inhibitors, and provides detailed experimental protocols for validation.

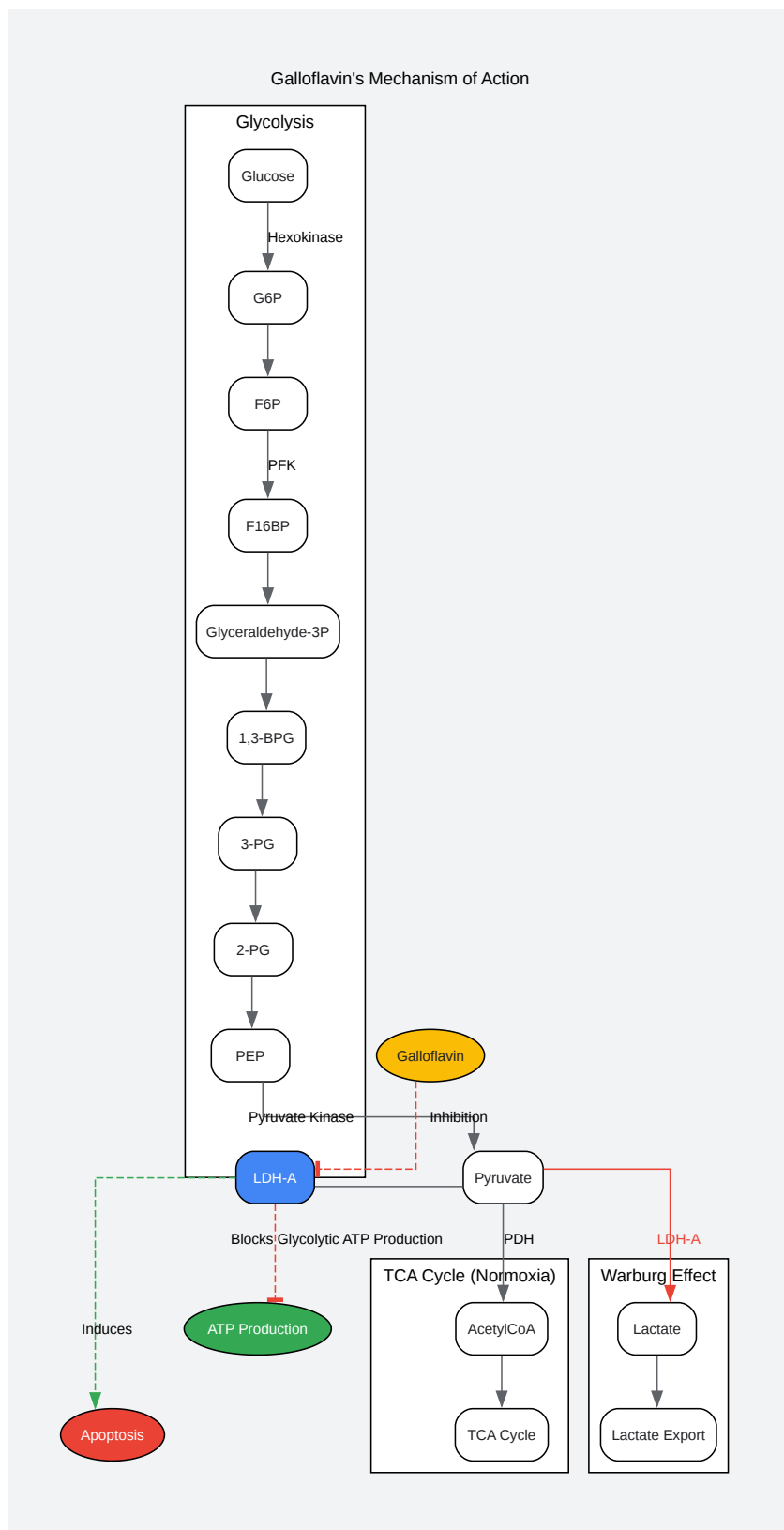
## Comparative Analysis of LDH Inhibitors

The efficacy of an enzyme inhibitor is a crucial metric for its therapeutic potential. The following table summarizes the inhibitory constants ( $K_i$ ) or the half-maximal inhibitory/effective concentrations ( $IC_{50}/EC_{50}$ ) of **Galloflavin** and several alternative LDH inhibitors. This quantitative data allows for a direct comparison of their potencies.

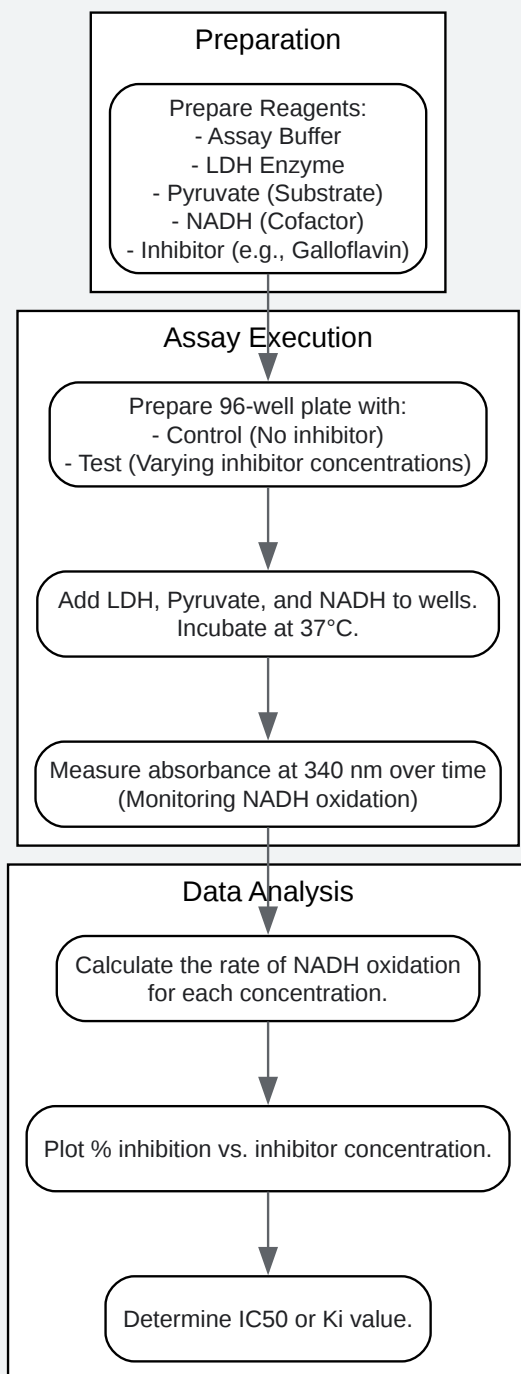
Inhibitor	Target(s)	Ki / IC50 / EC50	Mechanism of Inhibition	Reference(s)
Galloflavin	LDH-A, LDH-B	Ki: 5.46 $\mu$ M (LDH-A), 15.06 $\mu$ M (LDH-B)	Binds to the free enzyme, non-competitive with substrate and cofactor.	[1][2]
Gossypol	LDH-A, LDH-B, LDH-C4	Ki: 20 $\mu$ M (LDH-A4 vs. Pyruvate), 33 $\mu$ M (LDH-A4 vs. NADH)	Competitive with NADH and NAD <sup>+</sup> , non-competitive with pyruvate and lactate.	[3][4]
Oxamate	LDH-A	-	Specific inhibitor of LDH-A.	[5][6][7]
GSK2837808A	LDH-A, LDH-B	IC50: 2.6 nM (hLDHA), 43 nM (hLDHB)	Selective LDH-A inhibitor.	[8]
AZ-33	LDH-A	IC50: 0.5 $\mu$ M	Potent inhibitor of LDH-A.	[8]
FX11	LDH-A	IC50: 49.27 $\mu$ M (in BxPc-3 cells), Ki: 8 $\mu$ M	Potent inhibitor of LDH-A.	[8][9]
NHI-1	LDH-A	-	A new LDH-A inhibitor.	[10][11]
AXKO-0046	LDH-B	EC50: 42 nM	Highly selective, uncompetitive inhibitor of LDH-B.	[12][13][14][15][16]

## Signaling Pathways and Experimental Workflows

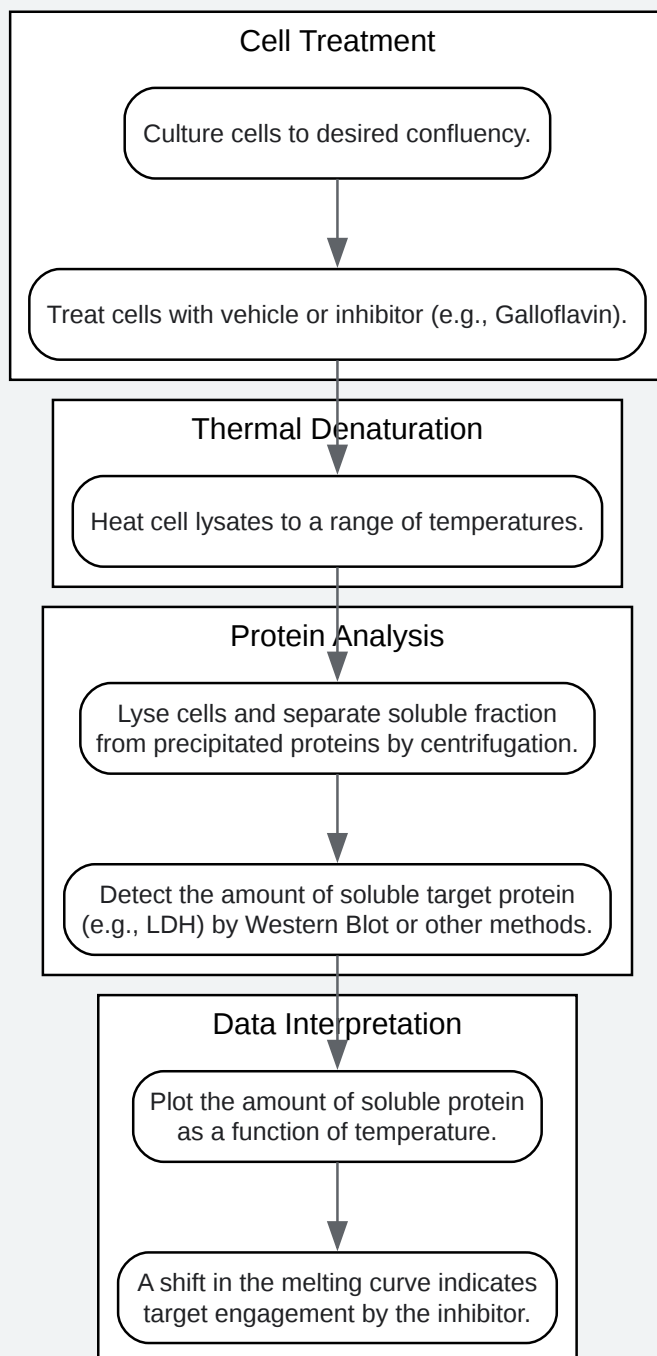
To visually elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental procedures.



## In Vitro LDH Inhibition Assay Workflow



## Cellular Thermal Shift Assay (CETSA) Workflow

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